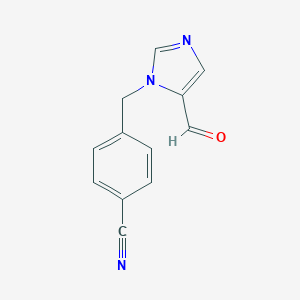

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Descripción general

Descripción

1-(4-Cianobencil)-5-formil-1H-imidazol es un compuesto heterocíclico que presenta un anillo de imidazol sustituido con un grupo 4-cianobencilo y un grupo formilo

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 1-(4-Cianobencil)-5-formil-1H-imidazol generalmente implica la reacción de bromuro de 4-cianobencilo con 5-formil-1H-imidazol en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente aprótico polar como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) con una base como el carbonato de potasio o el hidruro de sodio para facilitar la reacción de sustitución nucleofílica .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(4-Cianobencil)-5-formil-1H-imidazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El grupo formilo se puede reducir a un grupo hidroximetilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El anillo de imidazol puede experimentar reacciones de sustitución electrófila, particularmente en la posición 2, con reactivos como halógenos o grupos nitro

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis

Principales productos formados:

Oxidación: 1-(4-Cianobencil)-5-ácido carboxílico-1H-imidazol.

Reducción: 1-(4-Cianobencil)-5-hidroximetil-1H-imidazol.

Sustitución: 2-bromo-1-(4-cianobencil)-5-formil-1H-imidazol

Aplicaciones Científicas De Investigación

1-(4-Cianobencil)-5-formil-1H-imidazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.

Medicina: Explorado por sus propiedades anticancerígenas y antimicrobianas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y catalizadores .

Mecanismo De Acción

El mecanismo de acción de 1-(4-Cianobencil)-5-formil-1H-imidazol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con el dominio de unión del receptor. Estas interacciones pueden conducir a cambios en las vías celulares y los procesos biológicos .

Compuestos similares:

1-(4-Cianobencil)-1H-imidazol: Carece del grupo formilo, lo que lo hace menos reactivo en ciertas reacciones químicas.

1-(4-Cianobencil)-1H-indol: Contiene un anillo de indol en lugar de un anillo de imidazol, lo que lleva a diferentes actividades biológicas.

Bromuro de 4-cianobencilo: Utilizado como precursor en la síntesis de 1-(4-Cianobencil)-5-formil-1H-imidazol

Unicidad: 1-(4-Cianobencil)-5-formil-1H-imidazol es único debido a la presencia de los grupos 4-cianobencilo y formilo, que confieren reactividad química y actividad biológica distintas. La combinación de estos grupos funcionales permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .

Comparación Con Compuestos Similares

1-(4-Cyanobenzyl)-1H-imidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

1-(4-Cyanobenzyl)-1H-indole: Contains an indole ring instead of an imidazole ring, leading to different biological activities.

4-Cyanobenzyl bromide: Used as a precursor in the synthesis of 1-(4-Cyanobenzyl)-5-formyl-1H-imidazole

Uniqueness: 1-(4-Cyanobenzyl)-5-formyl-1H-imidazole is unique due to the presence of both the 4-cyanobenzyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features an imidazole ring connected to a benzonitrile moiety through a methylene bridge. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| Related imidazole derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study : A study involving macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of nitric oxide and TNF-alpha, markers of inflammation.

Anticancer Activity

Imidazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Research Findings :

A recent investigation into the compound's effects on human cancer cell lines revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types.

- Mechanism : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms :

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling cascades associated with inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish its viability as a drug candidate.

| Parameter | Observations |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Liver-mediated |

| Excretion | Renal |

Propiedades

IUPAC Name |

4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUOEEKBBOOOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442752 | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-37-0 | |

| Record name | 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183500-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183500370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5-FORMYL-1H-IMIDAZOL-1-YL)METHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63M9BY29L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.